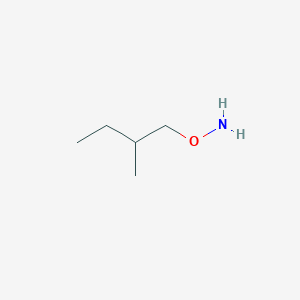![molecular formula C14H12N2O6S B2366666 methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477579-02-5](/img/structure/B2366666.png)
methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophene derivatives are used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the significant synthetic methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of thiophene derivatives can vary based on the substituents attached to the thiophene ring.Chemical Reactions Analysis
The nature of the sulfur reagent makes an essential impact on reaction selectivity. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction, producing 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Applications De Recherche Scientifique
Solid-Phase Synthesis Applications : A study by Matiadis et al. (2009) in "Molecules" demonstrates the solid-phase synthesis of diverse 3,5-disubstituted-2-aminofuranones, which is relevant for the development of new chemical entities in medicinal chemistry (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).
Radiosensitizers and Cytotoxins : Threadgill et al. (1991) in "Journal of medicinal chemistry" synthesized a series of 2- and 3-nitrothiophene-5-carboxamides and evaluated their potential as radiosensitizers and bioreductively activated cytotoxins, indicating their application in cancer research and therapy (Threadgill et al., 1991).
Antibacterial Activity : Hassan et al. (2020) in "The Egyptian Journal of Chemistry" explored the antibacterial properties of nitrofurantoin analogues bearing furan and pyrazole scaffolds, suggesting the potential of these compounds in developing new antibacterial agents (Hassan, Moustafa, Morsy, Abdou, & Hafez, 2020).
Synthesis of Antiviral Analogues : Research by Huybrechts et al. (1984) in "Tetrahedron" focused on synthesizing analogues of the antiviral compound pyrazofurin, highlighting the compound's potential in antiviral drug development (Huybrechts, Buffel, Freyne, & Hoornaert, 1984).
Sensing Activities and Magnetic Properties : Wang et al. (2016) in "Inorganic chemistry" reported on the functionalization of microporous lanthanide-based metal-organic frameworks, indicating applications in gas adsorption and sensing, as well as in studying magnetic properties (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).
Orientations Futures
Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis of new thiophene derivatives and their potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
methyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-21-14(18)11-7-3-2-4-9(7)23-13(11)15-12(17)8-5-6-10(22-8)16(19)20/h5-6H,2-4H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKCGVZTDKZYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

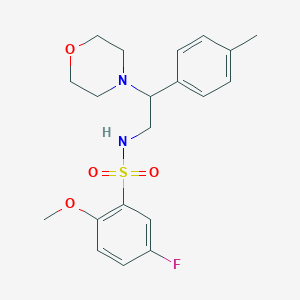
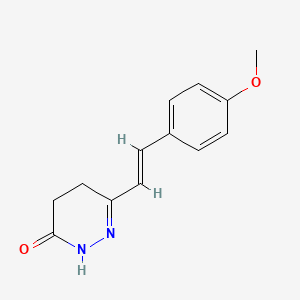
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)
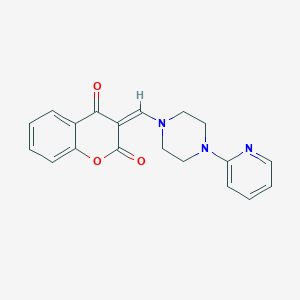
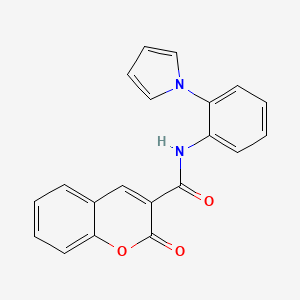
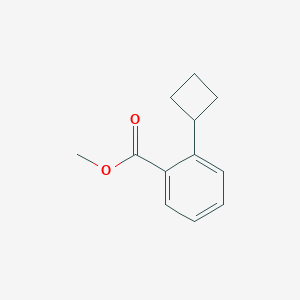
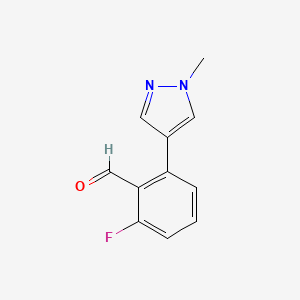
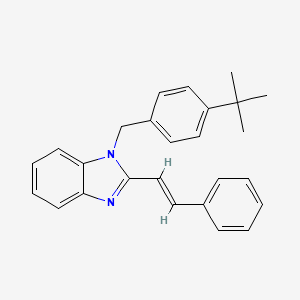
![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)
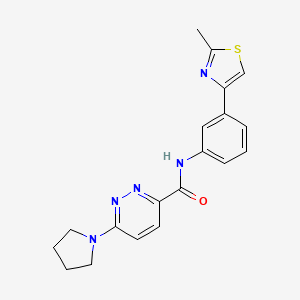
![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)
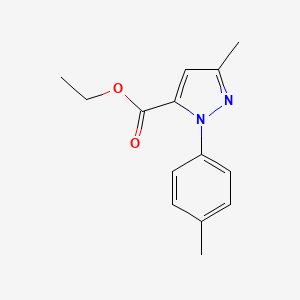
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2366605.png)
